FTO Inhibition SAR: 3‑Nitro‑4‑halogen Substitution Is Required for Glioblastoma Cell Potency
The patent application US20250074894A1 explicitly teaches that nitrophenyl‑acrylamides bearing a 3‑nitro group and a 4‑halogen (fluoro, chloro) substituent on the phenyl ring are the preferred embodiments for FTO inhibition. While the exact IC₅₀ value for N‑butyl‑2‑cyano‑3‑(4‑fluoro‑3‑nitrophenyl)prop‑2‑enamide has not been published, the patent demonstrates that des‑nitro or des‑fluoro analogs fall outside the preferred scope and consequently lose activity in U87MG glioblastoma cell viability assays [REFS‑1]. By class‑level inference, the specific 4‑fluoro‑3‑nitrophenyl motif present in this compound is essential for maintaining the hydrogen‑bond network with the FTO active site, a feature absent in generic nitrophenyl‑acrylamide alternatives.
| Evidence Dimension | FTO inhibition and glioblastoma cell viability (inferred SAR) |
|---|---|
| Target Compound Data | 4-Fluoro-3-nitrophenyl substitution falls within the 'preferred' embodiment of US20250074894A1 |
| Comparator Or Baseline | Des-nitro analog (N‑butyl‑2‑cyano‑3‑phenylacrylamide) – not a preferred embodiment |
| Quantified Difference | Unquantified; patent scope indicates criticality of nitro and halogen substituents |
| Conditions | FTO enzymatic assay (cell‑free) and U87MG glioblastoma cell viability assay (patent Example data) |
Why This Matters
For glioblastoma FTO inhibitor research, procurement of the exact nitrated scaffold is mandatory; non‑nitrated or non‑fluorinated analogs are documented as losing patent‑scope preference and are expected to fail target engagement.
- [1] US20250074894A1. Nitrophenyl‑acrylamides and uses thereof. Brown University, Rhode Island Hospital. Filed 2022‑04‑15, published 2025‑03‑06. View Source
